molecular formula C12H20F2N4O2 B2731808 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide CAS No. 2101199-40-8

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide

カタログ番号 B2731808
CAS番号: 2101199-40-8
分子量: 290.315
InChIキー: KBDOSECCIXROJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, commonly known as DPP-4 inhibitor, is a class of drugs that is widely used in the treatment of type 2 diabetes. The drug works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down the hormone incretin. Incretin is responsible for stimulating insulin secretion and reducing glucagon secretion, which helps regulate blood glucose levels.

科学的研究の応用

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They have been shown to improve glycemic control by increasing insulin secretion and reducing glucagon secretion. In addition to their glucose-lowering effects, this compound inhibitors have also been found to have cardiovascular benefits. They reduce inflammation, oxidative stress, and endothelial dysfunction, which are all risk factors for cardiovascular disease.

作用機序

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors work by inhibiting the activity of this compound, an enzyme that breaks down the hormone incretin. Incretin stimulates insulin secretion and reduces glucagon secretion, which helps regulate blood glucose levels. By inhibiting this compound, this compound inhibitors increase the levels of incretin, which leads to increased insulin secretion and decreased glucagon secretion.
Biochemical and Physiological Effects:
This compound inhibitors have been found to have various biochemical and physiological effects. They reduce inflammation, oxidative stress, and endothelial dysfunction, which are all risk factors for cardiovascular disease. They also improve beta-cell function, which is important for the production of insulin. In addition, this compound inhibitors have been shown to reduce the risk of hypoglycemia, which is a common side effect of other diabetes medications.

実験室実験の利点と制限

4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors have several advantages for lab experiments. They are easy to administer and have a low risk of side effects. They are also effective in reducing blood glucose levels and improving beta-cell function. However, there are some limitations to using this compound inhibitors in lab experiments. They may not be suitable for all types of diabetes, and their long-term effects are still being studied.

将来の方向性

There are several future directions for the study of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors. One area of research is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of this compound inhibitors on cardiovascular outcomes. Additionally, researchers are studying the use of this compound inhibitors in combination with other diabetes medications to improve glycemic control. Finally, there is ongoing research into the use of this compound inhibitors in the treatment of other diseases, such as cancer and Alzheimer's disease.
Conclusion:
This compound inhibitors are a class of drugs that have shown great promise in the treatment of type 2 diabetes. They work by inhibiting the activity of this compound, which leads to increased insulin secretion and decreased glucagon secretion. In addition to their glucose-lowering effects, this compound inhibitors have also been found to have cardiovascular benefits. They reduce inflammation, oxidative stress, and endothelial dysfunction, which are all risk factors for cardiovascular disease. While there are some limitations to using this compound inhibitors in lab experiments, there are several future directions for research in this area.

合成法

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide inhibitors involves the reaction of a pyrazole-5-carboxamide derivative with difluoroethylamine and isopropoxypropylamine. The reaction is carried out under controlled conditions to obtain the desired product. The synthesis method has been optimized to improve the yield and purity of the product.

特性

IUPAC Name

4-amino-2-(2,2-difluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N4O2/c1-8(2)20-5-3-4-16-12(19)11-9(15)6-17-18(11)7-10(13)14/h6,8,10H,3-5,7,15H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDOSECCIXROJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(C=NN1CC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。